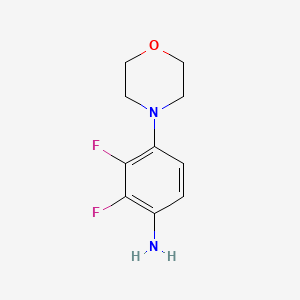

2,3-Difluoro-4-morpholin-4-ylaniline

Overview

Description

2,3-Difluoro-4-morpholin-4-ylaniline is a chemical compound characterized by the presence of two fluorine atoms, a morpholine ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-morpholin-4-ylaniline typically involves the following steps:

Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group, forming 2,3-difluoroaniline.

Reduction: The nitro group is then reduced to an amine group, resulting in 2,3-difluoroaniline.

Morpholine Introduction: The amine group is reacted with morpholine to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-morpholin-4-ylaniline can undergo various chemical reactions, including:

Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.

Reduction: The compound can be reduced to form different amines or amides.

Substitution: The fluorine atoms and the morpholine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Nitroso derivatives, hydroxylamines, and other oxidized forms.

Reduction Products: Primary, secondary, and tertiary amines, as well as amides.

Substitution Products: Alkylated, acylated, and isocyanated derivatives.

Scientific Research Applications

2,3-Difluoro-4-morpholin-4-ylaniline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-morpholin-4-ylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,3-Difluoro-4-morpholin-4-ylaniline can be compared with other similar compounds, such as:

2,3-Difluoroaniline: Lacks the morpholine ring, resulting in different chemical properties and reactivity.

4-Morpholin-4-ylaniline: Does not have the fluorine atoms, leading to variations in biological activity and chemical behavior.

2,3-Difluoro-4-aminophenol: Contains a hydroxyl group instead of the morpholine ring, affecting its solubility and reactivity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Biological Activity

2,3-Difluoro-4-morpholin-4-ylaniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2N2O, with a molecular weight of 202.22 g/mol. The compound features:

- Morpholine Ring : A six-membered heterocyclic structure containing one nitrogen and one oxygen atom.

- Fluorine Atoms : Two fluorine atoms are attached to the aromatic ring, enhancing lipophilicity and potentially increasing membrane permeability.

These characteristics contribute to its reactivity and biological activity, making it a candidate for further research in medicinal chemistry.

Preliminary studies suggest that the fluorine substituents enhance the compound's lipophilicity, facilitating its interaction with cellular targets. This property may allow this compound to modulate enzyme activities or receptor binding, which is crucial for its therapeutic potential.

In Vitro Studies

Research has indicated that this compound may exhibit significant biological activities. Notably:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. Its structural similarity to biologically active amines positions it as a valuable tool in enzyme inhibition studies.

- Antimicrobial Activity : Although specific data on antimicrobial efficacy is limited, compounds with similar structures have shown promising antibacterial and antifungal properties. For instance, derivatives of morpholine compounds have demonstrated effectiveness against various bacterial strains .

Structure-Activity Relationships (SAR)

The SAR analysis of related compounds suggests that modifications in the morpholine structure or fluorine substitution can significantly impact biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Fluoro-4-morpholinoaniline | Contains a fluorine atom and morpholine structure | Moderate antibacterial activity |

| 2-Fluoro-4-morpholinobenzaldehyde | Similar aromatic structure but features an aldehyde | Antifungal properties observed |

| 6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride | Different heterocyclic structure | Potential anticancer activity |

The unique combination of two fluorine atoms and a morpholine ring in this compound enhances its reactivity profile compared to these similar compounds.

Case Studies and Research Findings

- Inhibition Studies : A study focused on the inhibition of anaplastic lymphoma kinase (ALK) revealed that structurally related compounds exhibited potent inhibitory effects on cancer cell lines. While specific data on this compound was not provided, its structural analogs were effective in reducing tumor growth in xenograft models .

- Pharmacological Evaluation : Another case study examined the analgesic and anti-inflammatory activities of morpholine derivatives. Compounds similar to this compound showed significant effects in pain models, suggesting potential therapeutic applications in pain management .

Properties

IUPAC Name |

2,3-difluoro-4-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O/c11-9-7(13)1-2-8(10(9)12)14-3-5-15-6-4-14/h1-2H,3-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNFMPOXJAOGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=C(C=C2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.